molecular formula C13H6F3NO5S B024499 1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate CAS No. 85342-62-7

1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

Cat. No.: B024499
CAS No.: 85342-62-7
M. Wt: 345.25 g/mol
InChI Key: LWHOMMCIJIJIGV-UHFFFAOYSA-N
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Description

N-Hydroxynaphthalimide triflate (HNT) is a photoacid generator(PAG) that forms an acid upon exposure to UV light which can be used to generate patterned structures. It can also be used to tune the solubility of a polymer by forming acid linkages.

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)8-5-1-3-7-4-2-6-9(10(7)8)12(17)19/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHOMMCIJIJIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3SO2ONC12O2H6, C13H6F3NO5S
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408341
Record name N-Hydroxynaphthalimide triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85342-62-7
Record name N-Hydroxynaphthalimide triflate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85342-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxynaphthalimide triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 3
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 4
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 5
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
Reactant of Route 6
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

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